Cas no 2229654-99-1 (3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine)

3-3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-イルプロプ-2-エン-1-アミンは、有機合成中間体として重要な化合物です。分子構造中にジフルオロメチル基とピラゾール環を有し、高い反応性と選択性を示します。特に農薬や医薬品の開発において有用な骨格を提供し、生物活性化合物の合成に応用可能です。アミン基の存在により、さらに誘導体化が容易であり、多様な化学変換が可能です。フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できます。この化合物は、精密有機合成における多用途なビルディングブロックとしての価値が認められています。

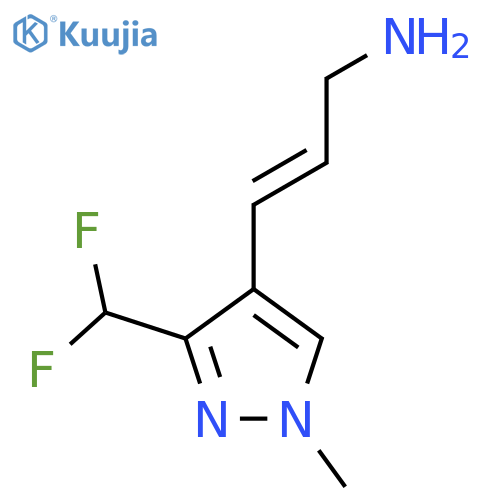

2229654-99-1 structure

商品名:3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine

- EN300-1973985

- 2229654-99-1

- 3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine

-

- インチ: 1S/C8H11F2N3/c1-13-5-6(3-2-4-11)7(12-13)8(9)10/h2-3,5,8H,4,11H2,1H3/b3-2+

- InChIKey: RZZJLSGPVMCEQU-NSCUHMNNSA-N

- ほほえんだ: FC(C1C(/C=C/CN)=CN(C)N=1)F

計算された属性

- せいみつぶんしりょう: 187.09210369g/mol

- どういたいしつりょう: 187.09210369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1973985-0.1g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1973985-1.0g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 1g |

$1229.0 | 2023-05-31 | ||

| Enamine | EN300-1973985-0.5g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1973985-10g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1973985-5.0g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 5g |

$3562.0 | 2023-05-31 | ||

| Enamine | EN300-1973985-2.5g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1973985-10.0g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 10g |

$5283.0 | 2023-05-31 | ||

| Enamine | EN300-1973985-0.05g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1973985-0.25g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1973985-5g |

3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-en-1-amine |

2229654-99-1 | 5g |

$2858.0 | 2023-09-16 |

3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

2229654-99-1 (3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylprop-2-en-1-amine) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬